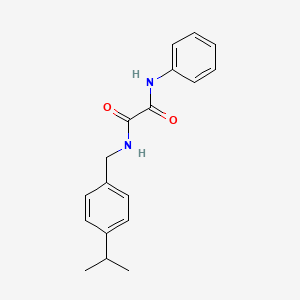![molecular formula C26H28N4O6 B5153886 3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)
3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione], commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a derivative of thalidomide and is a potent immunomodulatory and anti-inflammatory agent.
科学的研究の応用
MPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. MPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, MPP has been shown to modulate the immune system by suppressing the production of pro-inflammatory cytokines and enhancing the production of anti-inflammatory cytokines.
作用機序
The exact mechanism of action of MPP is not fully understood. However, it is believed that MPP exerts its immunomodulatory and anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. MPP also inhibits the activity of TNF-α, a pro-inflammatory cytokine, and enhances the production of IL-10, an anti-inflammatory cytokine.
Biochemical and Physiological Effects:
MPP has been shown to have several biochemical and physiological effects. MPP has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. MPP also modulates the immune system by suppressing the production of pro-inflammatory cytokines and enhancing the production of anti-inflammatory cytokines. Additionally, MPP has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
MPP has several advantages for lab experiments. MPP is readily available and can be synthesized easily. MPP is also stable and can be stored for extended periods without degradation. However, MPP has some limitations for lab experiments. MPP is highly hydrophobic and requires the use of organic solvents for its preparation and administration. Additionally, MPP has low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on MPP. First, further studies are needed to elucidate the exact mechanism of action of MPP. Second, the potential therapeutic applications of MPP in various diseases need to be explored further. Third, the development of new formulations of MPP that improve its solubility and bioavailability is needed. Finally, the safety and toxicity of MPP need to be thoroughly evaluated to determine its potential for clinical use.
Conclusion:
In conclusion, MPP is a potent immunomodulatory and anti-inflammatory agent that has gained significant attention in scientific research. MPP has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPP have been discussed in this paper. Further research is needed to fully understand the potential of MPP for clinical use.
合成法
MPP is synthesized by reacting two molecules of thalidomide with one molecule of piperazine in the presence of a base. The reaction proceeds through the nucleophilic substitution of the imide group of thalidomide with the piperazine ring, resulting in the formation of MPP.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c1-35-19-7-3-5-17(13-19)29-23(31)15-21(25(29)33)27-9-11-28(12-10-27)22-16-24(32)30(26(22)34)18-6-4-8-20(14-18)36-2/h3-8,13-14,21-22H,9-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQCMMBRALZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Piperazine-1,4-diylbis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5153832.png)
![3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5153840.png)
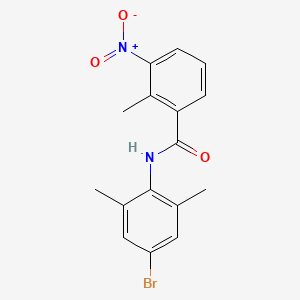
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)
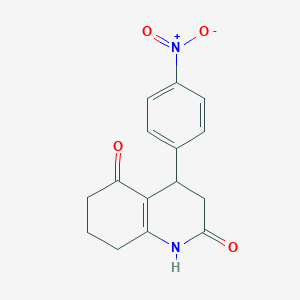
![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5153875.png)
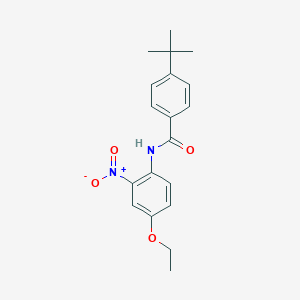
![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
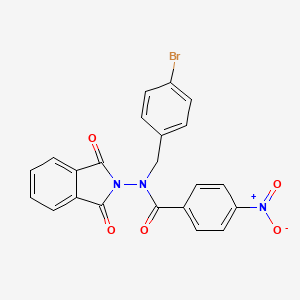
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)
